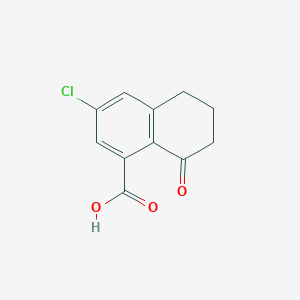
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitro group and two amine groups attached to a benzene ring, with a cyclobutylmethyl group attached to one of the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the nitration of 1-N-(cyclobutylmethyl)benzene-1,2-diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the formation of by-products.
Another synthetic route involves the reduction of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like chlorine gas or sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-N-(cyclobutylmethyl)-4-aminobenzene-1,2-diamine.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine can be compared with other similar compounds, such as:
1-N-(cyclobutylmethyl)-4-aminobenzene-1,2-diamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,3-diamine: The position of the amine groups on the benzene ring is different, which can affect the compound’s properties.
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-dinitrobenzene: Contains an additional nitro group, leading to increased reactivity and potential toxicity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a cyclobutylmethyl group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C11H15N3O2/c12-10-6-9(14(15)16)4-5-11(10)13-7-8-2-1-3-8/h4-6,8,13H,1-3,7,12H2 |
Clé InChI |
VADVOHRROMNUDL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)




![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)
![2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13867468.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)


![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)
